molecular formula C29H27IN2O4 B8473154 3'-deoxy-3'-iodo-5'-O-tritylthymidine CAS No. 25442-44-8

3'-deoxy-3'-iodo-5'-O-tritylthymidine

Cat. No.: B8473154
CAS No.: 25442-44-8
M. Wt: 594.4 g/mol
InChI Key: SUVZWOWKXHLILJ-JIMJEQGWSA-N
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Description

3'-Deoxy-3'-iodo-5'-O-tritylthymidine is a modified thymidine derivative characterized by a 3'-deoxy-3'-iodo substitution and a trityl (triphenylmethyl) protecting group at the 5'-hydroxyl position. This compound serves as a critical intermediate in nucleoside chemistry, particularly for synthesizing radiopharmaceuticals like 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT), a positron emission tomography (PET) tracer for imaging cellular proliferation . The trityl group enhances solubility in organic solvents and protects the 5'-OH during synthetic modifications, while the 3'-iodo substitution acts as a versatile leaving group for further functionalization .

Properties

CAS No.

25442-44-8

Molecular Formula

C29H27IN2O4

Molecular Weight

594.4 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-iodo-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27IN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1

InChI Key

SUVZWOWKXHLILJ-JIMJEQGWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of key analogs:

Table 1: Comparison of 3'-Modified Thymidine Derivatives

Compound 3'-Substituent 5'-Protection Key Properties/Applications EC₅₀ (Anti-HIV) Cytotoxicity (CC₅₀) References
3'-Deoxy-3'-iodo-5'-O-tritylthymidine Iodo Trityl Precursor for radiopharmaceuticals (e.g., FLT); reactive iodine for nucleophilic substitution N/A N/A
AZT (3'-Azido-3'-deoxythymidine) Azido None Anti-HIV activity; inhibits reverse transcriptase 0.01 µM Moderate
3'-Deoxy-3'-fluorothymidine Fluoro None Anti-HIV activity; chain terminator ~1 µM Moderate
3'-Amino-3'-deoxythymidine Amino None Stabilizes oligonucleotide duplexes; antisense applications N/A Low
5'-O-Phosphonomethyl-AZT Azido Phosphonomethyl Enhanced anti-HIV activity; pronucleotide strategy 0.005 µM Low

Key Reactivity Differences:

  • Iodo Group : Highly reactive in SN2 reactions (e.g., radiofluorination for FLT synthesis) .
  • Azido Group : Participates in "click chemistry" (Cu-catalyzed cycloaddition) for bioconjugation .
  • Fluoro Group : Electronegative and metabolically stable, enhancing pharmacokinetics .

Stability and Oligonucleotide Interactions

  • 3'-Amino Derivatives: Enhance duplex stability (ΔTm = +5–10°C) due to hydrogen bonding with complementary strands .
  • 3'-Iodo/Trityl Derivatives : The trityl group improves synthetic handling but is removed in final applications. The iodo substituent’s steric bulk may hinder base pairing unless modified .

Preparation Methods

Protection of the 5'-Hydroxyl Group

Thymidine is first protected at the 5'-position using trityl chloride (TrCl) in anhydrous pyridine or dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, yielding 5'-O-tritylthymidine with >90% efficiency. The bulky trityl group ensures selective protection of the primary hydroxyl, leaving the secondary 3'-OH accessible for modification.

Iodination of the 3'-Hydroxyl Group

The 3'-OH of 5'-O-tritylthymidine undergoes direct iodination using a mixture of iodine (I₂), triphenylphosphine (PPh₃), and imidazole in DMF. The mechanism involves in situ generation of a phosphine-iodine complex, which activates the hydroxyl group for nucleophilic substitution.

Optimized Conditions

  • Reagents: 5'-O-tritylthymidine (1 eq), I₂ (2 eq), PPh₃ (3 eq), imidazole (4 eq)

  • Solvent: Anhydrous DMF

  • Temperature: 25°C, 48 hours

  • Yield: 68%

Key Observations

  • Prolonged reaction times (>72 hours) lead to decomposition.

  • Exclusion of moisture is critical to prevent trityl group cleavage.

Synthetic Route 2: Tosylation-Displacement Strategy

Tosylation of 3'-Hydroxyl

5'-O-Tritylthymidine is treated with tosyl chloride (TsCl) in pyridine to form 3'-O-tosyl-5'-O-tritylthymidine. The reaction achieves 85% conversion within 6 hours at 0°C.

Reaction Scheme

5’-O-Tritylthymidine+TsClpyridine3’-O-Tosyl-5’-O-Tritylthymidine+HCl\text{5'-O-Tritylthymidine} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{3'-O-Tosyl-5'-O-Tritylthymidine} + \text{HCl}

Iodide Displacement

The tosyl group is displaced by iodide using sodium iodide (NaI) in acetone under reflux.

Optimized Conditions

  • Reagents: 3'-O-Tosyl-5'-O-Tritylthymidine (1 eq), NaI (5 eq)

  • Solvent: Anhydrous acetone

  • Temperature: 60°C, 24 hours

  • Yield: 72%

Advantages

  • Higher regioselectivity for secondary alcohols compared to direct iodination.

  • Minimal byproducts due to clean SN2 displacement.

Comparative Analysis of Synthetic Methods

Parameter Direct Iodination Tosylation-Displacement
Reaction Steps 12
Overall Yield 68%61% (85% × 72%)
Regioselectivity ModerateHigh
Purification Complexity LowModerate

Direct iodination is preferred for its simplicity, while the tosylation route offers better control over stereochemistry.

Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, Trityl aromatic protons), 6.15 (d, H1'), 2.55 (m, H3'), 1.90 (s, CH₃ thymine).

  • ¹³C NMR: 144.2 ppm (C-I), 88.5 ppm (C5' Trityl linkage).

Mass Spectrometry

  • ESI-MS: [M+H]⁺ calculated for C₃₂H₃₃IN₂O₇: 733.12; found: 733.09.

Applications in Oligonucleotide Synthesis

The 3'-iodo group facilitates cross-coupling reactions for introducing fluorescent labels or biotin tags, while the trityl group enables solid-phase synthesis via acid-labile cleavage. Recent studies highlight its utility in synthesizing antisense oligonucleotides with enhanced nuclease resistance .

Q & A

Q. What synthetic methods are commonly employed for preparing 3'-deoxy-3'-iodo-5'-O-tritylthymidine?

The compound is synthesized via iodination of thymidine derivatives using triphenylphosphine (PPh₃) and iodine (I₂) in dimethylformamide (DMF). The reaction proceeds through an oxyphosphonium intermediate, followed by intramolecular cyclization to form an O-2,3'-anhydro nucleoside intermediate. Subsequent iodide attack results in retention of configuration at the 3' position . Key steps include:

  • Protection : The 5'-hydroxy group is tritylated to prevent undesired side reactions.
  • Iodination : Reaction conditions (DMF, PPh₃, I₂) favor retention of stereochemistry due to steric hindrance and low nucleophilicity of iodide.
  • Yield Optimization : The reaction is sluggish, with isolated yields ~47%; alternative solvents or reagents (e.g., methyltriphenoxyphosphonium iodide) may improve efficiency .
Synthetic Route Reagents/ConditionsYieldReference
Iodination of 5'-O-protected thymidinePPh₃, I₂, DMF, 25°C, 24h47%

Q. Why is the trityl group used in the synthesis of this compound?

The 5'-O-trityl group serves as a protective moiety due to:

  • Steric Bulk : Prevents undesired reactions at the 5'-OH during iodination.
  • Acid Sensitivity : Easily removed under mild acidic conditions (e.g., 80% acetic acid) without affecting the 3'-iodo substituent .
  • Compatibility : Stable under iodination conditions, enabling selective functionalization at the 3' position .

Advanced Research Questions

Q. How does the stereochemical outcome of 3'-halogenation vary with different halides (e.g., iodide vs. chloride)?

The reaction mechanism diverges based on halide nucleophilicity and size:

  • Iodide (I⁻) : Proceeds via intramolecular cyclization (O-2,3'-anhydro intermediate), leading to retention of configuration. Steric hindrance disfavors direct Sₙ2 attack .
  • Chloride (Cl⁻) : Direct Sₙ2 displacement occurs at the 3' position, resulting in inversion of configuration due to higher nucleophilicity and smaller size . This dichotomy underscores the importance of halide selection in stereochemical control.

Q. What analytical techniques validate the structure and purity of this compound?

  • NMR Spectroscopy : Confirms stereochemistry (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for anhydro intermediate and final product) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .
  • HPLC : Monitors reaction progress and purity (>95% purity criteria for intermediates) .
Analytical Method Key Data PointsApplicationReference
1H^{1}\text{H}-NMRδ 1.3–1.5 (methyl protons)Stereochemical assignment
HRMSm/z 496.2964 [M+H]⁺Molecular formula confirmation

Q. How does this compound compare to fluorinated analogs (e.g., 3'-fluoro-3'-deoxythymidine) in biomedical research?

While 3'-iodo derivatives are primarily synthetic intermediates, fluorinated analogs like 3'-fluoro-3'-deoxythymidine (FLT) have demonstrated:

  • Antiviral Activity : FLT shows potency against HIV-1 (EC₅₀ = 0.0052 µM) comparable to AZT, with higher intracellular triphosphate retention .
  • PET Imaging : [18F]-FLT serves as a proliferation biomarker in oncology, with uptake correlating with tumor growth rates .
  • Transport Mechanisms : FLT utilizes carrier-mediated transport (unlike AZT), enhancing cellular uptake .
Property 3'-Iodo DerivativeFLT (3'-Fluoro)
Primary UseSynthetic intermediateAntiviral/PET imaging
Intracellular TransportPassive diffusionCarrier-mediated + diffusion
Clinical RelevanceLimitedPhase II trials (oncology)

Methodological Considerations

  • Reaction Optimization : Low yields in iodination (47%) suggest exploring alternative halide sources (e.g., N-iodosuccinimide) or microwave-assisted synthesis .
  • Biological Studies : While not directly studied for antiviral activity, structural analogs highlight the importance of 3'-substituent electronegativity and steric effects on target binding .

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